5-Bromo-4-isopropylpyrimidine is a chemical compound with the molecular formula C7H9BrN2. It has a molecular weight of 201.07. This compound is used for research and development purposes.
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-isopropylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Physical And Chemical Properties Analysis
5-Bromo-4-isopropylpyrimidine has a density of 1.4±0.1 g/cm3. Its boiling point is predicted to be 240.3±20.0 °C. The compound has a molar refractivity of 44.3±0.3 cm3.
Related Compounds
5-Bromo-4-chloropyrimidine
Compound Description: 5-Bromo-4-chloropyrimidine is a dihalogenated pyrimidine derivative. While not directly discussed in the provided abstracts, this compound serves as a critical starting material in the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole. []
5-Bromo-4-chloro-3-nitro-7-azaindole
Compound Description: 5-Bromo-4-chloro-3-nitro-7-azaindole is a functionalized 7-azaindole derivative with potential applications in medicinal chemistry. It serves as a valuable building block for synthesizing various 3,4,5-substituted-7-azaindole derivatives. []
5-Bromo-4-t-butylpyrimidine
Compound Description: 5-Bromo-4-t-butylpyrimidine is a pyrimidine derivative studied for its reaction mechanisms with potassium amide in liquid ammonia. Research suggests that its conversion to 6-amino-4-t-butyl[x-15N]pyrimidine occurs significantly via an SN(ANRORC) mechanism, challenging previously held beliefs of a "hetaryne mechanism". []
5-Bromo-4-thiouracil (BrSU)
Compound Description: 5-Bromo-4-thiouracil (BrSU) is a uracil derivative that belongs to a class of modified uridine derivatives investigated for their potential as radiosensitizers in cancer therapy. These molecules can be incorporated into DNA and, upon interaction with radiation, generate radical species that cause DNA damage, thereby enhancing the effectiveness of radiotherapy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Aripiprazole-d8 is intended for use as an internal standard for the quantification of aripiprazole by GC- or LC-MS. Aripiprazole is an atypical antipsychotic. It is a partial agonist at dopamine D2, D2L, and D3 receptors (Kis = 3.3, 0.74, 9.7 nM, respectively), a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A (Ki = 5.6 nM), and an inverse agonist of 5-HT2B receptors (Ki = 0.36 nM). It is functionally selective at the dopamine D2 receptor with cell-type- and function-selective activities. Aripiprazole inhibits disruptions in prepulse inhibition induced by phencyclidine in mice when administered at doses of 5 and 10 mg/kg. Formulations containing aripiprazole have been used in the treatment of schizophrenia, bipolar mania or mixed episodes, and Tourette’s disorder. A deuterated version of Aripiprazole, a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity.